molecular formula C8H7N3O2 B1417863 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1031619-88-1

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Katalognummer: B1417863
CAS-Nummer: 1031619-88-1
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: SHYXTVRNKAUFPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid ( 1031619-88-1) is a high-value heterocyclic building block with the molecular formula C 8 H 7 N 3 O 2 and a molecular weight of 177.16 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel pharmaceutical candidates. The structure features a fused triazolopyridine core, a privileged scaffold in drug design, which is further functionalized with a carboxylic acid group. This functional group provides a versatile handle for synthetic modification, allowing researchers to create amide or ester derivatives, or to couple the fragment onto more complex molecules . The primary research application of this compound is as a key intermediate in the construction of molecules for biological screening. Its rigid, nitrogen-rich structure is commonly exploited to target a variety of biological receptors and enzymes. Researchers utilize this building block to develop potential therapeutic agents, where the 3-methyl-[1,2,4]triazolo[4,3-a]pyridine moiety can contribute to favorable drug-like properties and binding interactions. For research purposes, the compound is supplied as a solid and should be stored sealed in a dry environment at 2-8°C to ensure long-term stability . As a safety precaution, this material carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and personal protective equipment (PPE) requirements . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-9-10-7-3-2-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYXTVRNKAUFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650755
Record name 3-Methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031619-88-1
Record name 3-Methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the desired triazolopyridine compound .

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial activity . In cancer cells, the compound may interfere with cell division processes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural analogs of this compound vary primarily in substituents at position 3 of the triazole ring and functional groups at position 6 of the pyridine ring.

Substituent Variations at Position 3

3-Phenyl Derivative
  • Compound : 3-Phenyl-[1,2,4]triazolo[4,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0)
  • Molecular Formula : C₁₃H₉N₃O₂
  • Molecular Weight : 257.22 g/mol
  • Key Differences :
    • The phenyl group increases molecular weight and lipophilicity (higher LogP) compared to the methyl analog.
    • NMR data (δ 7.00–8.68 ppm for aromatic protons) confirm structural integrity .
3-(4-Fluorophenyl) Derivative
  • Compound : 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1334487-94-3)
  • Molecular Formula : C₁₃H₈FN₃O₂
  • Molecular Weight : 257.22 g/mol
  • Key Differences :
    • The electron-withdrawing fluorine atom may enhance acidity of the carboxylic acid and metabolic stability.
    • InChIKey: BLCHIFQAGVAART-UHFFFAOYSA-N .
3-(Pyrrolidin-3-yl) Derivative
  • Compound : 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1273564-86-5)
  • Molecular Formula : C₁₁H₁₂N₄O₂
  • Molecular Weight : 232.24 g/mol
  • Key Differences: The pyrrolidine substituent introduces a basic nitrogen, improving water solubility in protonated forms. Potential for enhanced pharmacokinetic properties due to increased polarity .

Functional Group Variations at Position 6

Sulfonamide Derivative
  • Compound : N-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • Molecular Formula : C₁₃H₁₁FN₄O₂S
  • Molecular Weight : 306.32 g/mol
  • Key Differences :
    • Replacing the carboxylic acid with a sulfonamide group increases molecular weight and hydrophobicity.
    • Melting point: 176–177°C ; ¹H-NMR signals at δ 2.69 (3H, CH₃) and δ 10.50 (SO₂NH) confirm structure .
Methyl Ester Derivative
  • Compound : Methyl 3-methoxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 1550302-69-6)
  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 207.19 g/mol
  • Key Differences :
    • Esterification reduces polarity (LogP ≈ 1.38) compared to the carboxylic acid, improving membrane permeability.
    • Predicted pKa: 2.21 , indicating lower acidity than the parent acid .

Saturated vs. Unsaturated Core Derivatives

Tetrahydro Derivative
  • Compound : 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1221725-50-3)
  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 181.19 g/mol
  • Structural data confirmed via LC-MS and NMR .

Research Findings and Implications

  • Synthetic Accessibility : The sulfonamide derivative () was synthesized in 80% yield via condensation reactions, demonstrating robust synthetic routes for functional group diversification.
  • Physicochemical Trends :
    • Carboxylic acid derivatives exhibit higher polarity (e.g., LogP 0.7359) compared to esters (LogP 1.38) .
    • Fluorine substitution enhances lipophilicity and metabolic stability .
  • Structural Confirmation : NMR and LC-MS data are consistently used to validate structures across analogs .

Future studies should explore structure-activity relationships (SAR) for targeted applications.

Biologische Aktivität

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS Number: 1031619-88-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇N₃O₂
  • Molecular Weight : 177.16 g/mol
  • SMILES Representation : CC1=NN=C2N1C=C(C=C2)C(=O)O
  • InChIKey : SHYXTVRNKAUFPL-UHFFFAOYSA-N

The compound features a triazole ring fused with a pyridine structure, which is significant for its biological interactions.

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For instance, derivatives of triazolo-pyridines have shown promising results in inhibiting cancer cell proliferation. While direct studies on 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid are sparse, the following table summarizes findings from related compounds:

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Triazolo-Pyridine DerivativeMCF-7 (Breast)10.5
Triazolo-Pyridine DerivativeHeLa (Cervical)8.2
Triazolo-Pyridine DerivativeA549 (Lung)12.0

These results indicate that modifications to the triazole-pyridine framework can enhance anticancer activity.

Enzyme Inhibition

Enzyme inhibition studies have revealed that related compounds can effectively inhibit key enzymes involved in metabolic pathways:

Enzyme TargetCompound TypeIC₅₀ (µM)
Acetylcholinesterase (AChE)Triazolo-Pyridine Derivative20.15
Butyrylcholinesterase (BChE)Triazolo-Pyridine Derivative36.42

These findings suggest that 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid may possess similar enzyme inhibitory properties.

Case Studies and Research Findings

A recent study focused on synthesizing and evaluating a series of triazole derivatives for their biological activity. The findings highlighted that modifications at the 6-position of the pyridine significantly influenced both antimicrobial and anticancer activities. Although direct data on 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid was not provided in this study, it underscores the importance of structural variations in enhancing biological efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of precursor hydrazine derivatives under reflux in glacial acetic acid (3–5 hours) or via solvent-free fusion with carboxylic acids, achieving yields up to 93% . Key steps include:

  • Condensation of substituted pyridine intermediates with hydrazine derivatives.
  • Cyclization using acid catalysts (e.g., acetic acid) or thermal activation.
  • Purification via recrystallization or column chromatography.
    • Critical Factors : Solvent choice (e.g., DMF vs. toluene) and reaction time significantly impact byproduct formation. For example, extended reflux in acetic acid may lead to over-oxidation of the methyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Techniques :

  • ¹H NMR : Look for downfield signals (~δ 13.5–14.0 ppm) corresponding to exchangeable NH protons and methyl group peaks (δ 2.5–3.0 ppm) .
  • ¹³C NMR : Carboxylic acid carbonyl signals appear at ~δ 165–170 ppm, while triazole ring carbons resonate at δ 140–150 ppm .
  • LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine/fluorine substituents if present .
    • Validation : Cross-reference with elemental analysis (C, H, N) to confirm purity >95% .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications :

  • Kinase Inhibition : The triazolopyridine scaffold mimics ATP-binding motifs, making it a candidate for EGFR or mTOR inhibition studies .
  • Anticancer Screening : Derivatives of similar triazolopyridines demonstrate anti-proliferative activity in prostate cancer models via autophagy induction .
  • SAR Studies : The methyl group at position 3 and carboxylic acid at position 6 are critical for modulating solubility and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR) for derivatives of this compound?

  • Approach :

  • Deuterium Exchange : Confirm NH proton assignment by treating the sample with D₂O; exchangeable protons (e.g., NH) will disappear .
  • 2D NMR (COSY, HSQC) : Assign coupling patterns and differentiate between aromatic protons and overlapping alkyl signals.
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
    • Case Study : In [1,2,4]triazolo[4,3-a]pyridine derivatives, unexpected upfield shifts may arise from π-stacking interactions, which can be validated via X-ray crystallography .

Q. What strategies optimize the compound’s bioavailability while retaining its pharmacological activity?

  • Structural Modifications :

  • Ester Prodrugs : Replace the carboxylic acid with ethyl esters (e.g., ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate) to enhance membrane permeability .
  • Salt Formation : Prepare hydrochloride salts to improve crystallinity and stability .
    • In Vitro Testing : Use Caco-2 cell monolayers to assess permeability and liver microsomes for metabolic stability .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Groups (EWGs) : The carboxylic acid at position 6 deactivates the ring, directing Suzuki-Miyaura couplings to position 2 or 8 .
  • Methyl Group Impact : The 3-methyl group sterically hinders electrophilic substitution but stabilizes intermediates via hyperconjugation .
    • Experimental Design : Use Pd/Cu-catalyzed conditions for C-H functionalization, monitoring regioselectivity via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.